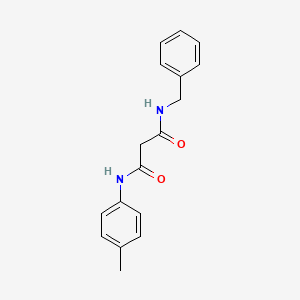
N~1~-Benzyl-N~3~-(4-methylphenyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Benzyl-N~3~-(4-methylphenyl)propanediamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the other nitrogen atom of the propanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide typically involves the condensation of benzylamine with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzyl and 4-methylphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran (THF).
Substitution: Reagents like nitric acid (HNO~3~) for nitration, bromine (Br~2~) for bromination, and sulfuric acid (H~2~SO~4~) for sulfonation.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N1-Benzyl-N~3~-(4-methylphenyl)propanediamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide functionality, which can form hydrogen bonds with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins, due to its ability to undergo various chemical transformations.
Mecanismo De Acción
The mechanism of action of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl and 4-methylphenyl groups can enhance the binding affinity and specificity of the compound for its target.
Comparación Con Compuestos Similares
N-Benzyl-4-methylbenzamide: Similar structure but lacks the propanediamide backbone.
N-Benzyl-N-phenylpropanediamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
Uniqueness: N1-Benzyl-N~3~-(4-methylphenyl)propanediamide is unique due to the presence of both benzyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
122049-17-6 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
N-benzyl-N'-(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-9-15(10-8-13)19-17(21)11-16(20)18-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Clave InChI |
JKSXQBSKQZKQSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CC(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


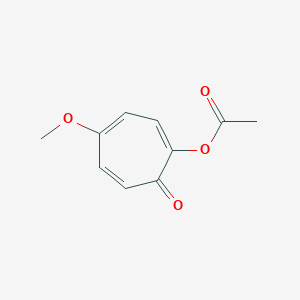
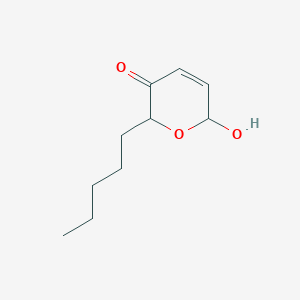
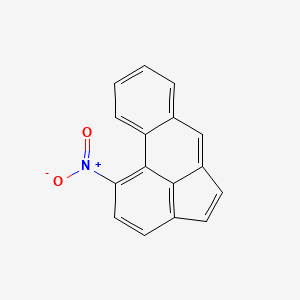
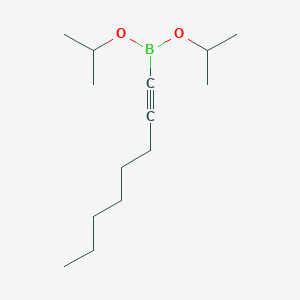
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
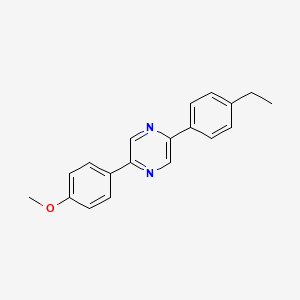
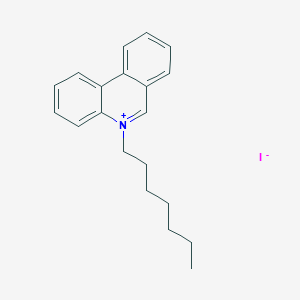
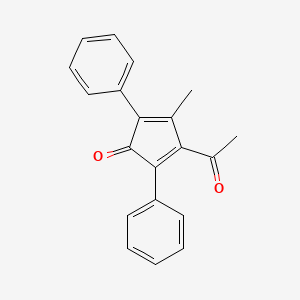

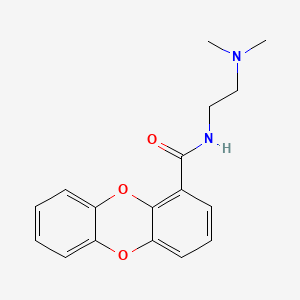
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)


